molecular formula C19H30N2O3 B6640120 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea

1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea

Cat. No. B6640120
M. Wt: 334.5 g/mol
InChI Key: QRPQCBNIACDSAO-UHFFFAOYSA-N
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Description

1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea, commonly known as EPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their diverse biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea' involves the reaction of 2-(ethoxymethyl)benzylamine with cycloheptanone followed by the addition of isocyanate to form the desired product.

Starting Materials
2-(ethoxymethyl)benzylamine, cycloheptanone, isocyanate

Reaction
Step 1: 2-(ethoxymethyl)benzylamine is reacted with cycloheptanone in the presence of a suitable catalyst to form 1-(2-(ethoxymethyl)phenyl)-1-cycloheptanol., Step 2: The resulting product from step 1 is then reacted with isocyanate in the presence of a suitable catalyst to form the desired product, 1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea.

Scientific Research Applications

EPM has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, EPM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that EPM can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, EPM has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Mechanism Of Action

The mechanism of action of EPM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EPM has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. EPM also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, EPM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.

Biochemical And Physiological Effects

EPM has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, EPM induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In inflammation, EPM reduces the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neurodegenerative diseases, EPM protects neurons from oxidative stress and reduces neuroinflammation, leading to the preservation of neuronal function.

Advantages And Limitations For Lab Experiments

EPM has several advantages for lab experiments, including its stability, solubility, and low toxicity. EPM is stable under various conditions, making it suitable for long-term storage and use in experiments. EPM is also highly soluble in water and organic solvents, making it easy to dissolve and use in experiments. Additionally, EPM has low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of EPM is its limited availability, which can limit its use in large-scale experiments.

Future Directions

For the study of EPM include its use in combination therapy, its potential as a diagnostic tool, and its application in drug delivery systems.

properties

IUPAC Name

1-[[2-(ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-2-24-14-17-10-6-5-9-16(17)13-20-18(22)21-15-19(23)11-7-3-4-8-12-19/h5-6,9-10,23H,2-4,7-8,11-15H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPQCBNIACDSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1CNC(=O)NCC2(CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea

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